S-Nitroso-N-propionyl-D,L-penicillamine
Description
The Significance of Nitric Oxide Donors in Biomedical Research
Nitric oxide donors are indispensable tools in the study of NO biology. They allow researchers to mimic the endogenous production of NO, enabling the investigation of its effects on cellular and systemic functions. The use of NO donors has been instrumental in elucidating the signaling pathways of NO, including its activation of soluble guanylate cyclase and subsequent production of cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov
Historically, compounds like organic nitrates and sodium nitroprusside have been used as NO donors in therapeutic settings. portlandpress.com However, their utility in research can be limited by factors such as the development of tolerance and potential toxicity. portlandpress.com This has driven the exploration of alternative classes of NO donors with more favorable properties for experimental use.
Contextualization of S-Nitrosothiols as Endogenous and Exogenous Nitric Oxide Reservoirs
S-Nitrosothiols (RSNOs) are a class of compounds that have garnered significant attention as both endogenous and exogenous sources of nitric oxide. nih.govresearchgate.netingentaconnect.com These molecules, formed by the reaction of nitric oxide with a thiol group, are found naturally in various tissues and are believed to act as a storage and transport form of NO. nih.govresearchgate.netingentaconnect.com The properties of S-nitrosothiols often mirror those of NO itself, including their involvement in smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission. ingentaconnect.com
The chemical diversity of S-nitrosothiols allows for the synthesis of a wide range of compounds with varying stabilities and NO-releasing kinetics. This tunability makes them particularly valuable for research, as different experimental questions may require different rates and durations of NO delivery. Many S-nitrosothiols have been synthesized and are considered promising candidates for clinically useful NO-donor drugs. nih.govresearchgate.netingentaconnect.com
Positioning of S-Nitroso-N-propionyl-D,L-penicillamine as a Research Tool
Among the various synthetic S-nitrosothiols, this compound (SNPP) has emerged as a useful research tool. scbt.comclearsynth.combiosynth.com Its specific chemical structure allows for the controlled release of nitric oxide, facilitating detailed investigations into NO-mediated biological events.
SNPP and its analogs, such as S-Nitroso-N-acetyl-DL-penicillamine (SNAP), are frequently used in laboratory settings to explore the physiological and pharmacological actions of NO. For instance, SNAP has been utilized as a positive control in nitrite (B80452) generation assays, to block the activity of certain enzymes, and to generate NO in cell cultures for proliferation studies. sigmaaldrich.com These applications highlight the role of such compounds in dissecting the complex contributions of nitric oxide to cellular behavior.
The study of compounds like SNPP and its relatives, for example S-nitroso-Npivaloyl-D-penicillamine (SNPiP), continues to provide valuable insights into nitric oxide's function. Research on SNPiP has shown its ability to gradually increase intracellular cGMP and nitric oxide levels, leading to specific cellular responses. nih.gov This demonstrates the utility of tailored S-nitrosothiols in probing the nuanced and dynamic nature of nitric oxide signaling in biological systems.
Interactive Data Tables
Table 1: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 225233-98-7 scbt.comclearsynth.combiosynth.com | C₈H₁₄N₂O₄S scbt.combiosynth.com | 234.27 scbt.com |
| S-Nitroso-N-acetyl-DL-penicillamine (SNAP) | 67776-06-1 sigmaaldrich.comnih.gov | C₇H₁₂N₂O₄S nih.govmedchemexpress.com | 220.25 nih.govmedchemexpress.com |
| S-Nitroso-N-pivaloyl-D-penicillamine (SNPiP) | Not explicitly found | Not explicitly found | Not explicitly found |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-3-nitrososulfanyl-2-(propanoylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4S/c1-4-5(11)9-6(7(12)13)8(2,3)15-10-14/h6H,4H2,1-3H3,(H,9,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIWLEWQNCECEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C(=O)O)C(C)(C)SN=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407877 | |
| Record name | SNPP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225233-98-7 | |
| Record name | SNPP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for S Nitroso N Propionyl D,l Penicillamine
Chemical Synthesis Approaches for S-Nitroso-N-propionyl-D,L-penicillamine and Analogues
The synthesis of this compound and its related compounds primarily involves a two-step process: acylation of the parent amino acid, D,L-penicillamine, followed by S-nitrosation.
Nitrosation Processes and Precursor Compounds
The foundational step in synthesizing SNPP is the preparation of its precursor, N-propionyl-D,L-penicillamine. This is achieved through the acylation of D,L-penicillamine. nih.gov Following the synthesis of the N-acyl derivative, the crucial S-nitrosation step is carried out to introduce the nitroso group onto the sulfur atom of the thiol. This transformation is typically accomplished by reacting the N-acyl-penicillamine with a nitrosating agent. A common method for S-nitrosation involves the use of tert-butyl nitrite (B80452). umich.edunih.gov For instance, the synthesis of S-nitroso-N-acetyl-D-penicillamine (SNAP), a closely related analogue, often employs this reagent. umich.edu The nitrosation reaction is sensitive to light, necessitating that the reaction vessel be shielded from light exposure. umich.edu
Another method for nitrosation involves the use of acidified nitrite. nih.gov This process requires careful control of the pH to ensure the efficient formation of the S-nitrosothiol. The successful formation of the S-nitroso bond is often indicated by a characteristic color change, with the solution turning a dark green or the polymer developing a dark green color. nih.gov
Racemic Mixture Synthesis and Stereochemical Considerations
This compound is synthesized as a racemic mixture, meaning it contains equal amounts of the D and L enantiomers. sigmaaldrich.com This is a direct consequence of using the racemic starting material, D,L-penicillamine. nih.gov The synthesis of the racemic mixture of the closely related S-nitroso-N-acetyl-DL-penicillamine (SNAP) is well-documented. sigmaaldrich.com
While the direct synthesis yields a racemic mixture, methods for separating enantiomers of penicillamine (B1679230) derivatives have been developed. These processes, known as racemate splitting, typically involve converting the D,L-penicillamine into a suitable derivative, such as a thiazolidine-4-carboxylic acid, prior to reaction with an optically active base. google.com For example, N-formyl-isopropylidene-D,L-penicillamine can be produced by reacting D,L-penicillamine with the appropriate carbonyl compounds and then proceeding with the N-acyl conversion. google.com This separation is crucial for applications where stereochemistry plays a significant role in biological activity.
Development of N-Substituted Analogues of S-Nitroso-N-acetyl-D,L-penicillamine and their Relevance to this compound Research
Research into N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine (SNAP) provides valuable insights directly applicable to this compound (SNPP). SNPP itself is the propanoyl (3-carbon side-chain) analogue of SNAP (which has a 2-carbon acetyl side-chain). nih.govnih.gov Studies have also explored analogues with longer N-acyl chains, such as the valeryl (5-carbon) and heptanoyl (7-carbon) derivatives. nih.govnih.gov
The general synthetic route for these analogues mirrors that of SNPP: acylation of D,L-penicillamine followed by S-nitrosation. nih.gov A key area of investigation has been the influence of the N-acyl chain length on the chemical stability and biological activity of these S-nitrosothiols. For instance, spectrophotometric analysis has been used to compare the stability of these analogues in solution. nih.govnih.gov Such studies are critical for designing S-nitrosothiols with tailored properties for specific applications. The development of these analogues, including S-nitroso-N-pivaloyl-D-penicillamine (SNPiP), highlights the continuous effort to create novel NO donors with specific characteristics. nih.gov
Strategies for Covalent Linkage of S-Nitroso-N-acetyl-D-penicillamine to Polymer Matrices in Biomedical Applications
The therapeutic potential of S-nitrosothiols is often limited by their stability. nih.gov To address this, researchers have developed strategies to covalently link these molecules to polymer matrices, thereby creating materials with controlled nitric oxide release capabilities. These approaches often utilize S-nitroso-N-acetyl-D-penicillamine (SNAP) as the model S-nitrosothiol, and the methodologies are directly translatable to SNPP.
Integration into Polyvinyl Chloride (PVC) Systems
Polyvinyl chloride (PVC), a widely used medical polymer, has been modified to incorporate SNAP, creating a nitric oxide-releasing material. mdpi.comnih.gov The synthetic route involves first aminating the PVC to introduce primary amine groups. mdpi.comnih.gov These amine sites then serve as anchors for the covalent attachment of SNAP. This is achieved by reacting the aminated PVC with a self-protected thiolactone of N-acetyl-D-penicillamine (NAP-thiolactone). mdpi.com This reaction forms an amide bond and exposes a free thiol group, which is subsequently nitrosated to form the S-nitroso group, resulting in SNAP-PVC. nih.govmdpi.com
The synthesis of the NAP-thiolactone itself is a key step, involving the reaction of N-acetyl-D-penicillamine with acetic anhydride (B1165640) in pyridine. mdpi.commdpi.com The resulting SNAP-PVC material can release nitric oxide upon photoinitiation or through ion-mediated pathways. mdpi.comnih.gov
Modification of Hyperbranched Polyamidoamine (HPAMAM) for Nitric Oxide Storage
Hyperbranched polyamidoamine (HPAMAM) has been explored as a high-capacity scaffold for nitric oxide storage. nih.govmdpi.comnih.gov The strategy involves modifying the HPAMAM with N-acetyl-D-penicillamine, followed by nitrosation to create SNAP-HPAMAM. mdpi.comnih.gov This approach leverages the numerous reactive sites on the hyperbranched polymer to achieve a high loading capacity of the NO donor. mdpi.com
Similar to the PVC modification, the synthesis utilizes a NAP-thiolactone to attach the thiol-containing moiety to the HPAMAM. nih.govmdpi.com The subsequent nitrosation can be carried out using either acidified nitrite or tert-butyl nitrite. nih.gov The resulting SNAP-HPAMAM can be blended with various other polymers and can be triggered to release nitric oxide through photoinitiation or under physiological conditions. mdpi.comnih.gov
Biological and Pharmacological Actions of S Nitroso N Propionyl D,l Penicillamine
Cellular and Molecular Effects of Nitric Oxide Released by S-Nitroso-N-propionyl-D,L-penicillamine
The release of nitric oxide from this compound triggers a variety of cellular and molecular events. These are primarily mediated through the activation of specific signaling pathways and the post-translational modification of proteins.
Activation of Soluble Guanylate Cyclase and Cyclic Guanosine (B1672433) Monophosphate (cGMP) Signaling Pathways
A primary and well-established mechanism of nitric oxide action is the activation of soluble guanylate cyclase (sGC). youtube.com Nitric oxide, being a lipophilic gas, readily diffuses across cell membranes and into the cytoplasm of target cells, such as vascular smooth muscle cells. youtube.com Within the cytoplasm, NO binds to the heme prosthetic group of sGC. youtube.com This binding event induces a conformational change in the enzyme, leading to its activation. Activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). youtube.com
The resulting increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates several downstream target proteins, which ultimately leads to a decrease in intracellular calcium levels and subsequent physiological responses, such as smooth muscle relaxation.
Protein S-Nitrosation and its Functional Consequences
Beyond the canonical sGC-cGMP pathway, nitric oxide can directly modify protein function through a post-translational modification known as S-nitrosation. This process involves the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue within a protein, forming an S-nitrosothiol. nih.gov S-nitrosation is a reversible modification that can alter a protein's activity, stability, and localization. nih.gov
The functional consequences of S-nitrosation are diverse and protein-specific. For example, S-nitrosation of the ryanodine (B192298) receptor, a calcium release channel in the sarcoplasmic reticulum of cardiac muscle, is essential for its normal activity. nih.gov Conversely, S-nitrosation can also be inhibitory. In the context of the immune response, large amounts of NO produced by inducible nitric oxide synthase (iNOS) can lead to the S-nitrosation and inhibition of various mitochondrial proteins. nih.gov
Impact on Cardiovascular Physiology
The release of nitric oxide from this compound exerts significant effects on the cardiovascular system, influencing vascular tone, platelet function, and cardiac activity.
Vasodilator Responses and Vascular Smooth Muscle Relaxation
One of the most prominent cardiovascular effects of this compound is vasodilation, the widening of blood vessels. This effect is a direct consequence of the NO-mediated activation of the sGC-cGMP pathway in vascular smooth muscle cells. The subsequent decrease in intracellular calcium levels leads to the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and an increase in blood vessel diameter.
Studies on analogues of this compound, such as S-nitroso-N-acetyl-D,L-penicillamine (SNAP), have demonstrated concentration-dependent vasodilator effects in isolated arteries. uhi.ac.uk Interestingly, the lipophilicity of these S-nitrosothiols can influence the duration of their vascular action, with more lipophilic analogues exhibiting prolonged vasodilation, particularly in endothelium-denuded vessels. uhi.ac.uk This suggests that these compounds can be retained within the vessel wall, leading to a sustained release of NO. uhi.ac.uk
Interactive Table: Vasodilator Effects of S-Nitroso-N-acetyl-D,L-penicillamine (SNAP) Analogues
| Compound | Carbon Side-Chain Length | Relative Chemical Stability | Duration of Vasodilation in Endothelium-Denuded Arteries |
| S-nitroso-N-acetyl-D,L-penicillamine (SNAP) | 2 | Moderate | Transient |
| This compound (SNPP) | 3 | Data not available | Not explicitly stated, but inferred to be intermediate |
| S-nitroso-N-valeryl-D,L-penicillamine (SNVP) | 5 | High | Prolonged at moderate to high concentrations |
| S-nitroso-N-heptanoyl-D,L-penicillamine (SNHP) | 7 | Low | Prolonged and most prevalent |
This table is based on findings from a study on N-substituted analogues of SNAP and their effects on isolated rat femoral arteries. uhi.ac.uk
Inhibition of Platelet Aggregation and Thrombotic Processes
Nitric oxide plays a crucial role in maintaining vascular homeostasis by inhibiting platelet aggregation, a key event in the formation of blood clots (thrombosis). nih.gov The NO released from this compound can diffuse into platelets and activate sGC, leading to an increase in cGMP levels. This, in turn, inhibits calcium mobilization and the conformational changes in platelet receptors necessary for aggregation. By preventing platelets from clumping together, this compound contributes to the prevention of thrombotic events.
Modulation of Cardiac Function via Non-Neuronal Cholinergic Systems
Recent evidence suggests that nitric oxide donors can modulate cardiac function through an intriguing pathway involving the non-neuronal cholinergic system (NNCS) of the heart. cellphysiolbiochem.comnih.gov This system refers to the ability of cardiomyocytes themselves to synthesize and release acetylcholine (B1216132) (ACh), independent of the vagus nerve. cellphysiolbiochem.comnih.gov
Studies on a closely related compound, S-nitroso-N-pivaloyl-D-penicillamine (SNPiP), have shown that it can upregulate the NNCS. cellphysiolbiochem.comnih.gov SNPiP treatment in vitro led to a gradual increase in intracellular cGMP and NO levels, which in turn promoted the expression of the choline (B1196258) acetyltransferase (ChAT) gene, the enzyme responsible for ACh synthesis. nih.gov This resulted in elevated ACh levels. nih.gov In vivo, SNPiP administration in mice enhanced cardiac function, particularly diastolic function, leading to improved cardiac output without causing tachycardia. nih.gov This effect was dependent on the nitroso group, as the denitrosylated form of the compound was ineffective. nih.gov
The ACh produced by the NNCS can then act on muscarinic receptors on cardiomyocytes, influencing cardiac contractility and heart rate. mdpi.com Furthermore, the increased NO from cardiomyocytes can stimulate afferent vagal pathways, potentially influencing central autonomic control of the heart. mdpi.com
Interactive Table: Effects of S-nitroso-N-pivaloyl-D-penicillamine (SNPiP) on the Non-Neuronal Cardiac Cholinergic System
| Parameter | In Vitro (H9c2 and HEK293 cells) | In Vivo (Mice) |
| Intracellular cGMP Levels | Gradual Elevation | Not explicitly measured, but implied |
| Intracellular NO Levels | Gradual Elevation | Not explicitly measured, but implied |
| Choline Acetyltransferase (ChAT) Gene Expression | Transactivation and Translation | Upregulated |
| Acetylcholine (ACh) Levels | Elevated for up to 72 hours | Elevated for up to 72 hours |
| Cardiac Function | Not applicable | Upregulated cardiac function, enhanced diastolic function, improved cardiac output |
This table summarizes the findings from studies on the effects of SNPiP on the non-neuronal cardiac cholinergic system. cellphysiolbiochem.comnih.gov
Enhancement of Acetylcholine Synthesis
Currently, there is no direct scientific evidence available in the public domain that specifically details the enhancement of acetylcholine synthesis by this compound. However, studies on the closely related compound S-Nitroso-N-pivaloyl-D-penicillamine (SNPiP) have shown that it can activate a non-neuronal cardiac cholinergic system to synthesize acetylcholine. nih.govnih.gov This is achieved through the gradual elevation of intracellular cGMP and nitric oxide levels, which leads to the transactivation and translation of the choline acetyltransferase (ChAT) gene, the enzyme responsible for acetylcholine synthesis. nih.govcellphysiolbiochem.com In both in vitro and in vivo models, SNPiP treatment was found to elevate acetylcholine levels for up to 72 hours. nih.gov
Influence on Diastolic and Systolic Performance in Cardiac Models
There is a lack of specific research on the direct influence of this compound on diastolic and systolic performance in cardiac models. Research on the analog S-Nitroso-N-pivaloyl-D-penicillamine (SNPiP) indicates that it can improve cardiac function. nih.govnih.gov SNPiP-treated mice exhibited enhanced diastolic function, which contributed to an improved cardiac output without causing tachycardia. nih.gov In mouse models with impaired cardiac function, SNPiP administration led to improvements in both diastolic and systolic function. nih.gov
Interactions with Enzymatic Systems
Modulation of Lipoxygenase Activity
Specific data on the modulation of lipoxygenase activity by this compound is not available in the current scientific literature.
Inhibition of Coagulation Factor XIII Activity
There is no direct evidence from published studies on the inhibition of coagulation factor XIII activity by this compound. However, research on the related compound S-Nitroso-N-acetyl-DL-penicillamine (SNAP) has demonstrated that it can inhibit the activity of coagulation factor XIII. nih.gov This inhibition is dose-dependent and is thought to occur through the S-nitrosylation of a highly reactive cysteine residue on the factor XIII enzyme. nih.gov
Effects on Cellular Viability and Apoptosis Induction
Cytotoxicity in Cultured Cell Lines, including Endothelial and Oral Tissue Cells
Influence of Antioxidants and Glutathione (B108866) Depletion on Cellular Responses
Currently, there is a notable lack of specific research findings detailing the direct influence of antioxidants and glutathione (GSH) depletion on the cellular responses to this compound (SNPP).
While studies on analogous S-nitrosothiols (RSNOs), such as S-nitroso-N-acetyl-D,L-penicillamine (SNAP) and S-nitrosocysteine (CysNO), provide a framework for potential interactions, direct experimental data on SNPP is not available in the reviewed scientific literature. Research on these related compounds indicates that cellular antioxidant systems, particularly the glutathione-dependent pathway, are crucial in modulating the cytotoxic and signaling effects of nitric oxide (NO) donors.
For instance, studies have shown that depleting intracellular glutathione enhances the cytotoxic effects of SNAP in various cell types, including human oral tissue cells. nih.gov In these contexts, pretreatment with a GSH depleting agent increased the cells' sensitivity to SNAP. nih.gov Conversely, co-treatment with antioxidants like N-acetyl-L-cysteine and L-ascorbic acid has been found to decrease SNAP's toxicity. nih.gov Furthermore, the susceptibility of different Leishmania species to SNAP has been inversely correlated with their intracellular glutathione levels, with species containing lower GSH concentrations exhibiting greater sensitivity to the NO donor. researchgate.net
Similarly, research on S-nitrosocysteine has demonstrated that glutathione depletion can synergistically enhance its ability to induce cell death in human tumor cells. johnshopkins.edunih.gov This is attributed to a dual inhibition of both the glutathione and thioredoxin antioxidant systems, leading to amplified redox stress and subsequent cellular dysfunction. nih.gov
Although these findings for SNAP and CysNO suggest that the cellular responses to SNPP are likely also modulated by the cellular redox state, including the availability of glutathione and other antioxidants, this remains a hypothesis. A study focusing on N-substituted analogues of SNAP, which included SNPP, investigated chemical stability and vasodilator properties but did not explore the influence of antioxidants or glutathione depletion on its cellular actions. nih.gov
Therefore, a significant knowledge gap exists regarding the specific interplay between this compound and cellular antioxidant defense mechanisms. Future research is necessary to elucidate these interactions and to determine if the principles observed with other S-nitrosothiols apply to SNPP.
Stability and Biodegradation of S Nitroso N Propionyl D,l Penicillamine
Factors Affecting Chemical Stability in Aqueous and Biological Media
The stability of S-Nitroso-N-propionyl-D,L-penicillamine in solution is not absolute and can range from seconds to hours depending on the specific conditions of the medium. caymanchem.com Key determinants of its decomposition rate include the pH, temperature, and the presence of catalytic agents such as transition metals and thiols.
The chemical integrity of S-nitrosothiols is sensitive to both pH and temperature. Generally, the stability of these compounds is influenced by the pH of the solution, which can affect the equilibrium between different chemical forms. uinsgd.ac.id For the closely related compound S-Nitroso-N-acetyl-D,L-penicillamine (SNAP), its half-life is approximately six hours at a pH range of 6-8 and a physiological temperature of 37°C, provided that transition metal ion chelators are present. caymanchem.com
Temperature also plays a crucial role, with higher temperatures typically accelerating the rate of decomposition. uinsgd.ac.idnih.gov The thermal stability of RSNOs is a critical consideration for their storage and application. For instance, many related compounds are stored at low temperatures, such as -20°C, to maintain their integrity over time. sigmaaldrich.com The rate of enzymatic reactions involved in the breakdown of such compounds also increases with temperature up to a certain point, after which inactivation may occur. nih.gov
The decomposition of SNPP and its analogues is significantly accelerated by the presence of transition metal ions. nih.govnih.gov Copper ions, in particular, are potent catalysts for the breakdown of S-nitrosothiols. rsc.org The catalytic cycle is thought to involve the reduction of Cu(II) to Cu(I) by endogenous thiols, with the resulting Cu(I) species directly facilitating the decomposition of the S-nitrosothiol. nih.gov This catalytic role is not limited to copper; other transition metals such as iron (Fe), zinc (Zn), and nickel (Ni) have also been shown to catalyze the decomposition of SNAP. nih.gov Specifically, Fe2+ is known to be catalytic, and its oxidized form, Fe3+, can be reduced back to Fe2+ by thiols, thus perpetuating the catalytic cycle. nih.gov The use of specific chelators for Cu(I), such as neocuproine, has been shown to slow the decomposition of SNAP analogues, confirming the role of the reduced copper ion in the catalytic process. nih.govnih.gov
Thiols, such as cysteine and glutathione (B108866), can also directly influence the stability of SNPP. nih.govnih.gov They can participate in transnitrosation reactions, where the nitroso group is transferred from SNPP to another thiol. nih.gov This process is dependent on the pH and the concentration of the reacting thiol. nih.gov For example, the reaction between SNAP and the thiol-containing drug captopril (B1668294) proceeds via a transnitrosation mechanism, where the deprotonated form of captopril is the more reactive species. nih.gov This transfer of the NO group to other biological thiols is a key aspect of the biological activity and metabolism of S-nitrosothiols.
In Vitro and In Vivo Stability Profiles of this compound and its Analogues
Studies comparing SNPP with its N-substituted analogues have provided valuable data on their relative stabilities. A spectrophotometric analysis of SNPP and its analogues—S-nitroso-N-acetyl-D,L-penicillamine (SNAP, 2-carbon side-chain), S-nitroso-N-valeryl-D,L-penicillamine (SNVP, 5C), and S-nitroso-N-heptanoyl-D,L-penicillamine (SNHP, 7C)—revealed differences in their decomposition rates in Krebs buffer at 24°C. nih.gov While SNVP was found to be the most stable analogue in the solution, the decomposition of SNPP and SNAP was noted to be more variable. nih.govnih.govuea.ac.uk
Table 1: In Vitro Decomposition of SNAP and its Analogues in Krebs Buffer (24°C) This table is interactive. Users can sort columns and search for specific entries.
| Compound | Side-chain length | First-order rate constant (k, ×10⁻⁵ s⁻¹) |
|---|---|---|
| SNAP | 2C | 1.83 ± 0.99 |
| SNPP | 3C | 2.66 ± 1.62 |
| SNVP | 5C | Not calculated (<1% decomposition in 1h) |
| SNHP | 7C | 4.00 ± 0.51 |
Data sourced from Megson et al. (1999). nih.gov
In vivo, the lipophilicity of these analogues appears to play a significant role in their biological action. Analogues with longer side-chains, such as SNHP, are more lipophilic, which may facilitate their retention within tissues. nih.govnih.govuea.ac.uk This retention can lead to a slow, sustained decomposition and release of NO, resulting in prolonged physiological effects like vasodilatation, particularly in tissues with damaged endothelium. nih.gov The half-life of SNAP has been measured to be approximately 6 hours in isolated rat ventricular myocytes, indicating its relative stability in a cellular environment. medchemexpress.com
Mechanisms of Denitrosation in Biological Systems
The primary mechanism for the bioactivity of SNPP is its decomposition, or denitrosation, to release nitric oxide. This process can occur through several pathways in a biological system.
One major pathway is transnitrosation, the transfer of the nitroso group to other endogenous thiols like glutathione (GSH) or cysteine residues in proteins. nih.govnih.gov This reaction forms a new S-nitrosothiol, which may then decompose to release NO or participate in further transnitrosation reactions. The cellular level of thiols like GSH can significantly impact the fate of S-nitrosothiols; a decrease in intracellular GSH has been shown to enhance the cytotoxicity of SNAP, suggesting GSH is involved in its detoxification or metabolism. nih.gov
Another proposed mechanism involves enzymatic activity. Cytochrome P450 enzymes have been implicated in the denitrosation of N-nitrosamines through both reductive and oxidative pathways, which could potentially be relevant for S-nitrosothiols as well. nih.gov The reductive mechanism involves a one-electron reduction of the nitrosamine, leading to the formation of nitric oxide. nih.gov
Furthermore, the decomposition can be catalyzed by metal ions, particularly copper, as discussed previously. nih.govrsc.orgnih.gov This metal-catalyzed decomposition is a significant pathway for NO release in biological systems, which contain trace amounts of these metals.
Analytical Methodologies for S Nitroso N Propionyl D,l Penicillamine and Nitric Oxide Detection
Spectrophotometric Techniques for S-Nitrosothiol Quantification
Spectrophotometry offers several accessible methods for the quantification of S-nitrosothiols like S-Nitroso-N-propionyl-D,L-penicillamine. These techniques rely on the distinct light-absorbing properties of the S-NO bond or the products of its chemical decomposition.
One of the most established methods is the Saville reaction . This technique involves the cleavage of the S-NO bond by mercuric ions (Hg(II)) to release nitrite (B80452) (NO₂⁻) nih.gov. The resulting nitrite is then quantified using the Griess reagent, which leads to the formation of a colored azo dye that can be measured spectrophotometrically. nih.gov
Another approach is direct spectrophotometry , which leverages the characteristic absorption maxima of S-nitrosothiols. These compounds typically exhibit two absorbance peaks, one in the ultraviolet range (300-350 nm) and another in the visible range (530-560 nm) nih.gov. The peak in the 300-350 nm range is generally used for quantification. This method can be coupled with High-Performance Liquid Chromatography (HPLC) for the separation and accurate quantification of specific low-molecular-weight S-nitrosothiols nih.gov.
Photolysis-chemiluminescence is a highly sensitive method where UV light is used to break the S-NO bond, releasing NO gas nih.govmdpi.com. The liberated NO is then mixed with ozone (O₃) in a reaction chamber. This reaction produces excited nitrogen dioxide (NO₂*), which emits light (chemiluminescence) as it returns to its ground state. The intensity of the emitted light is directly proportional to the amount of NO released, providing a precise measure of the original S-nitrosothiol concentration mdpi.com.
| Technique | Principle | Wavelength/Detection | Detection Limit |
| Saville-Griess Reaction | Hg(II)-mediated cleavage of S-NO bond to form nitrite, followed by diazotization reaction to form a chromophore. nih.gov | ~540 nm | Micromolar range |
| Direct Spectrophotometry | Measurement of intrinsic UV-Vis absorbance of the S-NO bond. nih.gov | 300-350 nm | Varies with compound |
| Photolysis-Chemiluminescence | UV light-induced cleavage of the S-NO bond, followed by detection of released NO via its reaction with ozone. nih.govmdpi.com | Light emission from NO₂* decay | Picomole range nih.gov |
Electrochemical Detection of Nitric Oxide Release
Electrochemical sensors provide a powerful tool for the real-time, direct measurement of nitric oxide released from donors such as this compound. These sensors offer high sensitivity and selectivity, making them suitable for physiological studies.
The fundamental principle involves the electrooxidation or electroreduction of NO at the surface of a working electrode. The resulting current is proportional to the NO concentration. A variety of materials, including platinum, gold, and carbon fiber, are used to construct the working electrodes nih.gov. To enhance selectivity and prevent interference from other electroactive species present in biological samples (like nitrite, dopamine, or ascorbic acid), the electrode surface is often coated with permselective membranes, such as Nafion nih.govresearchgate.net.
Calibration of these sensors is a critical step. S-nitrosothiols, particularly the well-characterized S-nitroso-N-acetyl-DL-penicillamine (SNAP), are frequently used to generate known concentrations of NO for calibration purposes nih.govresearchgate.net. The controlled decomposition of SNAP, often catalyzed by copper ions (Cu⁺), provides a reliable method for creating NO standard solutions researchgate.net. The electrochemical sensor measures the NO released, allowing for the generation of a standard curve to quantify unknown concentrations. The detection limit for some advanced electrochemical sensors can be as low as the picomolar range nih.gov.
| Sensor Characteristic | Description |
| Working Electrode Materials | Platinum (Pt), Gold (Au), Glassy Carbon (GC), Carbon Fiber nih.gov |
| Detection Principle | Amperometric measurement of the current generated by the oxidation of NO to the nitrosonium ion (NO⁺). researchgate.net |
| Selectivity Enhancement | Use of selective membranes (e.g., Nafion, xerogels) to prevent interfering molecules from reaching the electrode surface. nih.gov |
| Calibration Method | Controlled release of NO from a donor compound like S-nitroso-N-acetyl-DL-penicillamine (SNAP) catalyzed by Cu⁺. researchgate.net |
| Sensitivity | Detection limits can range from nanomolar to as low as picomolar, depending on the sensor design. nih.gov |
Biotin-Switch Assay for Identification of S-Nitrosated Proteins
The biotin-switch assay (BST) is a widely used technique to detect and identify proteins that have undergone S-nitrosylation, a key post-translational modification mediated by nitric oxide. This method allows for the specific tagging of S-nitrosated cysteine residues within a complex protein mixture.
The assay consists of three main steps:
Blocking: Free (non-nitrosated) cysteine thiol groups in the protein sample are first blocked to prevent them from reacting in subsequent steps. This is typically achieved using a methylthiolating reagent like methyl methanethiosulfonate (MMTS). nih.gov
Reduction: The S-nitrosothiol bonds (S-NO) are then selectively reduced back to free thiols (-SH). This is commonly done using ascorbate. nih.govnih.gov
Labeling: The newly exposed thiol groups, which were originally S-nitrosated, are then specifically labeled with a biotin-containing reagent, such as biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide). nih.gov
Once the proteins are biotinylated, they can be detected and identified. This can be done by Western blotting using an anti-biotin antibody or streptavidin-HRP conjugates. Alternatively, the biotin-tagged proteins can be purified from the mixture using streptavidin-affinity chromatography for subsequent identification by mass spectrometry nih.govliverpool.ac.uk. While the biotin-switch assay is a cornerstone for studying S-nitrosylation, it is important to note that it may be less sensitive than chemiluminescence-based methods and might preferentially detect proteins with more easily reducible S-nitrosothiols nih.gov.
| Step | Reagent Example | Purpose |
| 1. Blocking | Methyl methanethiosulfonate (MMTS) | To cap all free cysteine thiols, ensuring only initially S-nitrosated sites are labeled. nih.gov |
| 2. Reduction | Ascorbate | To selectively cleave the S-NO bond, regenerating a free thiol group. nih.govnih.gov |
| 3. Labeling | Biotin-HPDP | To covalently attach a biotin tag to the newly formed thiol groups for detection or purification. nih.gov |
| 4. Detection | Anti-biotin antibody / Streptavidin | To visualize biotinylated proteins via immunoblotting or to capture them via affinity chromatography. liverpool.ac.uk |
Measurement of Intracellular cGMP and Nitrite Levels
The biological effects of NO released from this compound are often mediated through specific signaling pathways. Measuring the levels of key downstream molecules provides an indirect but physiologically relevant assessment of the compound's bioactivity.
A primary signaling pathway for NO involves the activation of the enzyme soluble guanylate cyclase (sGC). When NO binds to the heme group of sGC, the enzyme's activity is stimulated, leading to an increase in the production of the second messenger, cyclic guanosine (B1672433) monophosphate (cGMP). liverpool.ac.uk Elevated cGMP levels then trigger a cascade of downstream effects, including smooth muscle relaxation. Therefore, quantifying intracellular cGMP concentrations using methods like enzyme-linked immunosorbent assays (ELISAs) is a common way to measure the bioactivity of NO donors.
Nitric oxide is a short-lived radical, and in biological systems, it is rapidly oxidized to more stable products, primarily nitrite (NO₂⁻) and nitrate (NO₃⁻). Measuring the accumulation of these stable metabolites, particularly nitrite, serves as a reliable indicator of total NO production over time. The Griess assay is a straightforward colorimetric method widely used for this purpose, where nitrite is converted to a colored azo compound that can be quantified spectrophotometrically nih.gov.
| Analyte | Biological Role | Measurement Method |
| Cyclic GMP (cGMP) | Key second messenger produced upon NO-mediated activation of soluble guanylate cyclase, mediating many of NO's physiological effects. liverpool.ac.uk | Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA) |
| Nitrite (NO₂⁻) | A stable oxidation product of nitric oxide in biological fluids. Its concentration reflects the total amount of NO produced. nih.gov | Griess Assay (colorimetric), Chemiluminescence, HPLC |
Research Applications and Preclinical Investigations
Use as a Pharmacological Probe for Nitric Oxide Signaling Studies
S-Nitroso-N-propionyl-D,L-penicillamine (SNPP) functions as a pharmacological probe primarily through its ability to release nitric oxide, a critical signaling molecule in numerous biological processes. Researchers utilize SNPP to investigate the effects of NO on vascular tone and to understand the chemical characteristics that influence the stability and activity of S-nitrosothiols.
In comparative studies with other N-substituted analogues of SNAP, SNPP, which has a three-carbon side-chain, has been used to explore how molecular structure affects the duration of vascular action. nih.govnih.govuea.ac.uk The generation of NO from SNPP has been confirmed through electrochemical detection methods. nih.govnih.gov By studying analogues like SNPP, scientists can dissect the structure-activity relationships that govern NO release and its subsequent physiological effects, such as vasodilation. nih.govnih.govuea.ac.uk
In Vitro Model Systems Utilizing this compound
Based on a review of available scientific literature, specific studies utilizing this compound in cell culture models including H9c2, HEK293, endothelial cells, or oral tissue cells have not been prominently reported. Research in these areas has more commonly employed related compounds such as S-nitroso-N-acetyl-DL-penicillamine (SNAP) or S-nitroso-N-pivaloyl-D-penicillamine (SNPiP) to investigate NO signaling pathways. nih.govcellphysiolbiochem.commedchemexpress.comnih.gov
The primary application of this compound in isolated tissue preparations has been demonstrated in studies using rat femoral arteries. In this ex vivo model, SNPP is used to induce vasodilation and to compare its efficacy and duration of action against other S-nitrosothiols.
One key study investigated the effects of bolus injections of SNPP on precontracted, isolated femoral arteries from adult male Wistar rats. nih.govnih.govuea.ac.uk The compound caused concentration-dependent, transient vasodilatations in vessels, regardless of whether the endothelium was intact. nih.govnih.gov This response was comparable to that of SNAP, with no significant difference observed in the potency between the two compounds in endothelium-intact arteries. nih.gov
Interactive Table: Vasodilator Potency of SNAP Analogues in Isolated Rat Femoral Arteries
| Compound | Carbon Side-Chain Length | pD₂ Value (Endothelium-Intact) |
| SNAP | 2 | 5.83 ± 0.17 |
| SNPP | 3 | 5.74 ± 0.39 |
| SNVP | 5 | 5.09 ± 0.31 |
| SNHP | 7 | 5.66 ± 0.23 |
pD₂ value is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible response. Data sourced from a study on N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine. nih.gov
While SNPP produced transient effects, other analogues with longer carbon side-chains (SNVP and SNHP) showed a more sustained vasodilator effect, particularly in endothelium-denuded vessels. nih.govnih.govuea.ac.uk This suggests that properties such as lipophilicity, which increases with side-chain length, may influence the retention and slow decomposition of the compound within the tissue, leading to prolonged NO-mediated effects. nih.govnih.gov
In Vivo Animal Models for Studying this compound Effects
Specific in vivo studies in rodent models focusing on the cardiovascular effects of this compound are not extensively documented in the available literature. Research into the in vivo cardiovascular impact of S-nitrosothiols has often prioritized other analogues.
There is no direct evidence in the reviewed scientific literature of this compound being used in animal models to study non-neuronal acetylcholine (B1216132) synthesis. This area of research has identified other nitric oxide donors, such as S-nitroso-N-pivaloyl-D-penicillamine (SNPiP), as potent inducers of the non-neuronal cardiac cholinergic system. nih.govcellphysiolbiochem.comnih.gov
Controlled Nitric Oxide Delivery Systems Incorporating this compound in Biomaterials
Investigations into biomaterials designed for the controlled release of nitric oxide have largely centered on S-Nitroso-N-acetyl-D,L-penicillamine (SNAP). These systems are engineered to release NO in a targeted and controlled manner, leveraging its therapeutic properties. The principles of photoinitiated and ion-mediated release that have been extensively studied for SNAP could theoretically be applied to this compound, but specific experimental data for the latter is not currently available.
Photoinitiated Nitric Oxide Release
Photoinitiated NO release from biomaterials typically involves the use of light to trigger the cleavage of the S-N bond in S-nitrosothiols, leading to the liberation of nitric oxide. This method offers a high degree of spatial and temporal control over NO delivery. Research with SNAP has demonstrated that the rate of NO release can be modulated by adjusting the intensity and wavelength of the light source. While it is plausible that this compound could be incorporated into similar polymer matrices for light-triggered NO release, dedicated studies and corresponding data are not present in the reviewed literature.
Ion-Mediated Nitric Oxide Release
Ion-mediated nitric oxide release often utilizes the presence of specific ions, such as copper (I), to catalyze the decomposition of S-nitrosothiols and subsequent NO generation. This mechanism can be harnessed to create biomaterials that release NO in response to their physiological environment. Studies have explored this with SNAP, demonstrating controlled NO release in the presence of catalytic ions. The applicability of this method to this compound remains a hypothetical concept without direct experimental evidence or published findings.
A comparative study on N-substituted analogues of SNAP, including the propionyl variant (referred to as SNPP), focused on their chemical stability and vasodilatory effects. This research indicated that the length of the N-acyl side-chain can influence the compound's properties, but it did not extend to the compound's use in biomaterials for controlled nitric oxide release.
Structure Activity Relationships of S Nitroso N Propionyl D,l Penicillamine and Analogues
Influence of N-Substitution on S-Nitrosothiol Stability and Biological Activity
The nature of the N-acyl substituent in N-acyl-S-nitrosopenicillamines plays a crucial role in determining the compound's chemical stability and its biological efficacy as a vasodilator. Research comparing a series of N-substituted analogues of S-nitroso-N-acetyl-D,L-penicillamine (SNAP) has provided significant insights into these relationships. The series includes the acetyl (SNAP, 2-carbon side-chain), propionyl (SNPP, 3-carbon side-chain), valeryl (SNVP, 5-carbon side-chain), and heptanoyl (SNHP, 7-carbon side-chain) analogues. nih.govnih.gov
From a biological activity perspective, all four S-nitrosothiols caused dose-dependent, transient vasodilation in isolated rat femoral arteries with intact endothelium. nih.govnih.gov There were no significant differences in the potency of these compounds in endothelium-intact vessels, indicating that the length of the N-acyl chain does not substantially alter the fundamental vasodilatory action in this context. nih.gov The vasodilator action is attributed to the release of the nitroso group as NO. nih.gov
Table 1: Decomposition of S-Nitroso-N-acyl-D,L-penicillamine Analogues
| Compound | N-Acyl Side-Chain Length | Stability in Krebs Buffer (24°C) |
|---|---|---|
| S-Nitroso-N-acetyl-D,L-penicillamine (SNAP) | 2 Carbons | Most stable in buffer alone, but decomposition rate was variable. nih.gov |
| S-Nitroso-N-propionyl-D,L-penicillamine (SNPP) | 3 Carbons | Decomposition rate was noticeably variable. nih.gov |
| S-Nitroso-N-valeryl-D,L-penicillamine (SNVP) | 5 Carbons | Most stable analogue in Krebs buffer; <1% decomposition in 1 hour. nih.govnih.gov |
This table is based on data from Al-Sa'doni et al. (1999). nih.gov
Correlation between Lipophilicity and Sustained Vasodilator Effects
A key finding in the study of N-acyl-S-nitrosopenicillamine analogues is the strong correlation between the lipophilicity of the compound and the duration of its vasodilator effect, particularly in blood vessels where the endothelium has been damaged or removed. nih.govnih.gov Lipophilicity, or the ability of a compound to dissolve in fats and lipids, increases with the length of the hydrocarbon N-acyl side-chain.
In experiments using endothelium-denuded rat femoral arteries, the vasodilator effects of the more lipophilic analogues, SNVP and SNHP, were significantly prolonged compared to the more water-soluble SNAP and SNPP. At moderate to high concentrations, the vascular pressure failed to return to baseline for over an hour after administration of SNVP and SNHP. nih.gov This sustained effect was most pronounced with SNHP, the analogue with the longest (7-carbon) side-chain. nih.govnih.gov
The proposed mechanism for this sustained action is that the increased lipophilicity of the longer-chain analogues allows them to be more readily taken up and retained within the smooth muscle tissue of the blood vessel wall. nih.govnih.gov Once sequestered in the tissue, the slow decomposition of the S-nitrosothiol generates a steady, localized release of NO, leading to prolonged vasodilation. nih.gov This relationship is highlighted by a linear correlation between the partition coefficient (a measure of lipophilicity) of the analogues and the recovery of vascular pressure after administration. nih.gov This property is potentially valuable for targeting NO delivery to sites of endothelial injury, such as in atherosclerosis. nih.gov
Table 2: Relationship Between Lipophilicity and Sustained Vasodilator Response
| Compound | N-Acyl Side-Chain | Partition Coefficient (PN) | Vasodilator Response in Endothelium-Denuded Vessels |
|---|---|---|---|
| SNAP | Acetyl (2C) | Low | Transient vasodilation with rapid recovery. nih.gov |
| SNPP | Propionyl (3C) | Intermediate | Primarily transient vasodilation. nih.gov |
| SNVP | Valeryl (5C) | High | Sustained vasodilation at moderate to high concentrations. nih.govnih.gov |
This table summarizes findings from Al-Sa'doni et al. (1999), which demonstrated a direct, linear relationship (r² = 0.998) between the partition coefficient and the lack of response recovery. nih.gov
Stereoisomeric Considerations in this compound Functionality
This compound, as denoted by the "D,L" in its name, is synthesized and typically studied as a racemic mixture, meaning it contains equal amounts of two stereoisomers (enantiomers): S-Nitroso-N-propionyl-D-penicillamine and S-Nitroso-N-propionyl-L-penicillamine. nih.gov Similarly, the widely studied analogue SNAP is also prepared as a D,L-racemic mixture. nih.gov
The use of a racemic mixture is common in initial pharmacological studies; however, it is a fundamental principle in pharmacology that stereochemistry can be a critical determinant of biological activity. nih.gov Enantiomers of a drug can exhibit different pharmacokinetic profiles (absorption, distribution, metabolism, and excretion) and pharmacodynamic effects due to the stereospecific nature of biological systems, such as enzymes and receptors. mdpi.com For instance, research on other classes of compounds has shown that only one of two enantiomers may display significant biological activity, often because of stereoselective uptake by cellular transport systems. nih.gov
While the primary research on SNPP and its analogues has used the D,L-mixture, other studies have utilized stereospecific forms, such as S-nitroso-N-acetyl-D-penicillamine mdpi.com and S-nitroso-N-pivaloyl-D-penicillamine, for specific applications. This indicates that the separation or specific synthesis of the individual isomers is feasible.
Currently, there is a lack of published research directly comparing the stability, NO-release kinetics, or vasodilator potency of the individual D- and L-isomers of S-Nitroso-N-propionyl-penicillamine. It is plausible that one isomer may be more stable, a more potent vasodilator, or be metabolized differently than the other. Such differences would arise from stereoselective interactions with enzymes involved in NO metabolism or with other biological molecules. A thorough investigation into the functional differences between the enantiomers would be necessary to fully characterize the compound's structure-activity relationship and optimize its potential therapeutic profile.
Future Directions and Emerging Research Avenues for S Nitroso N Propionyl D,l Penicillamine
Exploration of Novel Therapeutic Targets and Pathophysiological Conditions
The primary therapeutic potential of S-nitrosothiols like SNPP lies in their ability to donate nitric oxide, a key signaling molecule in various physiological processes. Future research is poised to expand the application of SNPP to a wider range of diseases characterized by endothelial dysfunction and impaired NO signaling.
One promising area of investigation is the non-neuronal cardiac cholinergic system (NNCCS). Research on a related compound, S-Nitroso-N-pivaloyl-D-penicillamine (SNPiP), has shown that it can induce the synthesis of acetylcholine (B1216132) (ACh) in cardiomyocytes. sigmaaldrich.com This is achieved through the gradual elevation of intracellular cGMP and NO levels, leading to the transactivation and translation of the choline (B1196258) acetyltransferase gene. sigmaaldrich.com SNPiP was found to improve cardiac function, particularly diastolic function, without causing tachycardia. sigmaaldrich.combiosynth.com Given the structural similarities, SNPP could be investigated for similar effects on the NNCCS, potentially offering a novel therapeutic strategy for heart failure and other cardiac conditions.
Furthermore, the influence of S-nitrosothiols on glucose metabolism presents another avenue for exploration. Studies on SNAP have demonstrated a dose-dependent hyperglycemic effect in rats. researchgate.net Understanding the mechanism behind this effect could unveil new therapeutic targets for metabolic disorders. Investigating whether SNPP exhibits similar properties and elucidating the downstream signaling pathways involved will be crucial.
The table below summarizes key findings from studies on related S-nitrosothiol compounds, suggesting potential research paths for SNPP.
| Compound | Key Finding | Potential Therapeutic Area for SNPP |
| S-Nitroso-N-pivaloyl-D-penicillamine (SNPiP) | Activates the non-neuronal cardiac cholinergic system, enhancing diastolic function. sigmaaldrich.combiosynth.com | Heart Failure, Cardiac Dysfunction |
| S-Nitroso-N-acetyl-D,L-penicillamine (SNAP) | Exhibits a dose-dependent hyperglycemic effect. researchgate.net | Metabolic Disorders |
| S-Nitroso-N-acetyl-D,L-penicillamine (SNAP) | Induces chemoresistance and interleukin-1β secretion in pancreatic cancer cells. researchgate.net | Oncology, Chemoresistance Modulation |
Development of Advanced Delivery Systems for Targeted Nitric Oxide Release
A significant challenge in the therapeutic application of S-nitrosothiols is their inherent instability and the non-specific release of NO. To overcome this, the development of advanced delivery systems is a critical area of future research for SNPP.
One approach involves the modification of the N-acyl side chain of the penicillamine (B1679230) backbone. Studies on N-substituted analogues of SNAP, including the propionyl (SNPP), valeryl (SNVP), and heptanoyl (SNHP) derivatives, have shown that increasing the lipophilicity of the side chain can influence the compound's stability and duration of action. nih.gov Specifically, in endothelium-denuded blood vessels, the more lipophilic analogues exhibited prolonged vasodilator effects, suggesting retention within the tissue and subsequent slow NO release. nih.gov This characteristic could be harnessed to target NO delivery to sites of endothelial damage.
Another promising strategy is the incorporation of SNPP into polymeric matrices to create NO-releasing materials. Research on SNAP has demonstrated the feasibility of covalently linking it to polymers like polyvinyl chloride (PVC) or incorporating it into materials such as silicone rubber and polyurethanes. sapub.orgmdpi.com These SNAP-doped polymers have shown potential as thromboresistant and antimicrobial coatings for medical devices. sapub.org Future work on SNPP could focus on developing similar polymer-based delivery systems, optimizing the release kinetics for specific therapeutic applications.
Furthermore, the creation of high-capacity NO storage and release systems using hyperbranched polymers is an emerging field. mdpi.comnih.gov By modifying hyperbranched polyamidoamine (HPAMAM) with SNAP, researchers have created a compound with a large NO reservoir that can be triggered to release NO through photoinitiation or ion-mediation. mdpi.comnih.gov Applying this technology to SNPP could lead to the development of highly controllable, high-payload NO delivery platforms.
The table below outlines various advanced delivery strategies and their potential applications for SNPP.
| Delivery System | Mechanism | Potential Application |
| Lipophilic N-acyl Analogues | Increased tissue retention and sustained NO release. nih.gov | Targeted therapy for endothelial damage |
| Polymer-Conjugated SNPP | Controlled NO release from a polymer backbone. mdpi.com | Biocompatible coatings for medical devices |
| SNPP-Doped Polymers | Incorporation of SNPP into a polymer matrix. sapub.org | Thromboresistant and antimicrobial surfaces |
| Hyperbranched Polymer-SNPP Conjugates | High-capacity, triggerable NO release. mdpi.comnih.gov | On-demand NO delivery for various pathologies |
Integration with Multimodal Research Approaches (e.g., Omics Technologies)
To fully elucidate the mechanisms of action and identify novel therapeutic opportunities for SNPP, future research must integrate multimodal approaches, particularly "omics" technologies. These powerful tools can provide a comprehensive view of the molecular changes induced by SNPP at the genomic, transcriptomic, proteomic, and metabolomic levels.
Proteomics: S-nitrosylation, the covalent attachment of a nitroso group to a protein thiol, is a key mechanism by which NO exerts its biological effects. Proteomic techniques can be employed to identify the specific proteins that are S-nitrosylated by SNPP in different cell types and tissues. This will provide a detailed map of the signaling pathways modulated by SNPP and could reveal novel drug targets. For instance, understanding which proteins are targeted in pancreatic cancer cells could shed light on the mechanisms of chemoresistance observed with SNAP treatment. researchgate.net
Transcriptomics: Analyzing changes in gene expression in response to SNPP treatment can provide insights into the cellular processes it regulates. For example, in the context of the non-neuronal cardiac cholinergic system, transcriptomic analysis could identify the full spectrum of genes whose expression is altered by SNPP, beyond just choline acetyltransferase. sigmaaldrich.com This could uncover new pathways involved in cardiac protection and function.
Metabolomics: Studying the metabolic fingerprint of cells or organisms treated with SNPP can reveal alterations in metabolic pathways. Given the observed effects of related compounds on glucose metabolism, metabolomics could be instrumental in understanding how SNPP influences energy utilization and substrate preference in different physiological and pathological states. researchgate.net
The integration of these omics technologies will generate large datasets that can be analyzed using bioinformatics and systems biology approaches. This will enable the construction of comprehensive models of SNPP's mechanism of action, facilitating the prediction of its therapeutic efficacy and potential off-target effects.
| Omics Technology | Research Focus for SNPP | Potential Outcome |
| Proteomics | Identification of S-nitrosylated proteins. | Elucidation of signaling pathways and novel drug targets. |
| Transcriptomics | Analysis of gene expression changes. | Understanding of regulated cellular processes. |
| Metabolomics | Characterization of metabolic alterations. | Insights into effects on cellular metabolism and energy homeostasis. |
By embracing these future directions, the scientific community can unlock the full therapeutic potential of S-Nitroso-N-propionyl-D,L-penicillamine, paving the way for innovative treatments for a wide range of diseases.
Q & A
Q. Q1: How should SNAP be stored to ensure stability in experimental settings?
SNAP degrades under light, heat, or prolonged exposure to oxygen. Store lyophilized powder at −20°C in airtight, light-protected vials . For working solutions, prepare fresh in deoxygenated PBS (pH 7.4) and use within 4 hours to minimize thiol-disulfide exchange or NO depletion . Validate stability using UV-Vis spectroscopy (λmax = 340 nm for SNAP; decay indicates decomposition) .
Q. Q2: What analytical methods are recommended for quantifying SNAP and its degradation products?
- HPLC-UV/Vis : Use a C18 column with mobile phase (e.g., 0.1% TFA in acetonitrile/water) to separate SNAP from byproducts like N-acetyl-D,L-penicillamine disulfide .
- Chemiluminescence detection : Measure NO release kinetics using ozone-based detectors or fluorescent probes (e.g., DAF-FM) .
- Mass spectrometry : Confirm structural integrity via LC-MS/MS (negative ion mode, m/z 220.2 for SNAP) .
Q. Q3: How does SNAP compare to other nitric oxide (NO) donors in cell-based assays?
SNAP releases NO via pH-dependent thiol-mediated decomposition, making it suitable for sustained NO delivery in physiological buffers. In HL-60 apoptosis studies, SNAP showed higher potency (EC50 ~50 µM) than sodium nitroprusside (SNP) or GSNO due to its membrane permeability and slower decay kinetics . For transient NO pulses, use NONOates (e.g., DEA/NO) instead .
Advanced Research Questions
Q. Q4: How do catalytic agents like selenocystamine influence SNAP decomposition kinetics?
Selenocystamine accelerates SNAP decomposition by >10-fold via transnitrosation, releasing NO in seconds under reducing conditions (e.g., 1 mM glutathione). Monitor this using stopped-flow spectroscopy (λ = 340–600 nm) and calculate rate constants (k ~785 M⁻¹s⁻¹ at pH 7.4, 37°C) . Control catalysis with metal chelators (e.g., EDTA) to avoid confounding effects from trace metals .
Q. Q5: What experimental designs resolve contradictions in SNAP’s cytotoxicity under hypoxia vs. normoxia?
Hypoxia increases SNAP cytotoxicity (e.g., 90% cell death in endothelial cells at 5 mM under hypoxia vs. 45% in normoxia) due to accelerated NO release (136 µM vs. 30 µM within 15 min). Use oxyhemoglobin assays or NO-specific traps (e.g., NOCTs) to quantify dissolved NO . Compare with NONOates (e.g., spermine/NO), which show inverse O2 dependence, to isolate hypoxia-specific mechanisms .
Q. Q6: How to optimize transnitrosation studies between SNAP and thiol-containing targets (e.g., captopril)?
- Kinetic profiling : Use diode array spectrophotometry to track SNAP decay (340 nm) and product formation (e.g., SNOCap at 545 nm) .
- pH control : Deprotonate thiols (pH >8) to enhance reactivity. For captopril, k increases 3-fold between pH 6.5 and 8.0 .
- Isotopic labeling : Use deuterated analogs (e.g., N-nitrosodi-n-propyl-d14-amine) to trace reaction pathways via LC-MS .
Q. Q7: How does SNAP interact with tetrahydrobiopterin (BH4) in regulating oxidative stress pathways?
In HL-60 cells, BH4 (100 µM) reduces SNAP-induced apoptosis by scavenging peroxynitrite (ONOO⁻). Measure ONOO⁻ using fluorescent probes (e.g., HPF) and validate with BH4-deficient cell models .
Methodological Guidelines for Data Interpretation
Q. Handling Conflicting Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
